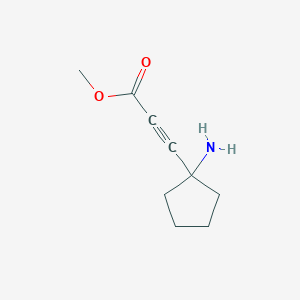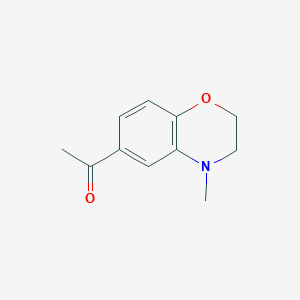
2-(1-(Methoxymethyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(Methoxymethyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in the field of organic chemistry due to its unique structure and reactivity. This compound features a cyclopropyl ring substituted with a methoxymethyl group and a boron-containing dioxaborolane moiety, making it a valuable intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Methoxymethyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of cyclopropyl derivatives with boronic esters. One common method is the Suzuki–Miyaura coupling reaction, which utilizes palladium catalysts to facilitate the formation of carbon-boron bonds . The reaction conditions often include mild temperatures and the use of base reagents to promote the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-(Methoxymethyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boron moiety can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron-containing group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boron group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include boronic acids, borates, and various substituted cyclopropyl derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(1-(Methoxymethyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its use in drug discovery and development, particularly in the design of boron-containing drugs.
Industry: The compound is utilized in the production of advanced materials and polymers, where its unique reactivity can be harnessed for specific applications.
Mécanisme D'action
The mechanism of action of 2-(1-(Methoxymethyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable boron-carbon bonds, which can undergo various transformations. The boron atom acts as a Lewis acid, facilitating reactions with nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific application and the nature of the substituents on the cyclopropyl ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylboronic acid: Similar in structure but lacks the methoxymethyl and dioxaborolane groups.
Pinacol boronic esters: Commonly used in organic synthesis but have different reactivity profiles.
Cyclopropylmethyl boronic acid: Shares the cyclopropyl and boronic acid moieties but differs in the substituents.
Uniqueness
2-(1-(Methoxymethyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a cyclopropyl ring with a methoxymethyl group and a boron-containing dioxaborolane moiety. This unique structure imparts distinct reactivity and stability, making it a valuable compound in various chemical transformations and applications.
Propriétés
Formule moléculaire |
C11H21BO3 |
|---|---|
Poids moléculaire |
212.10 g/mol |
Nom IUPAC |
2-[1-(methoxymethyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C11H21BO3/c1-9(2)10(3,4)15-12(14-9)11(6-7-11)8-13-5/h6-8H2,1-5H3 |
Clé InChI |
VXFLZKFLUABUNT-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2(CC2)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


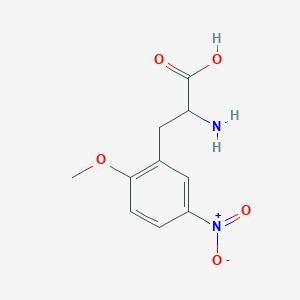
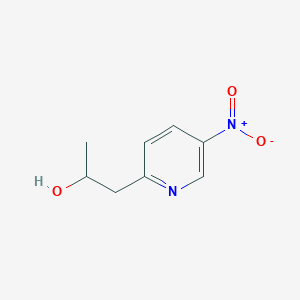
![6-Chloro-8-methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13559321.png)

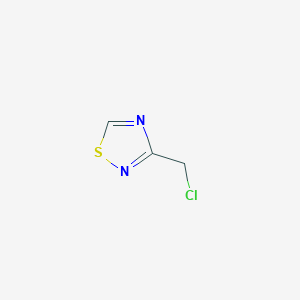

![Methyl 2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B13559358.png)
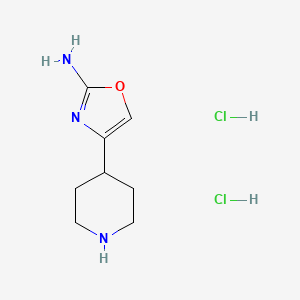
![2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-ol hydrobromide](/img/structure/B13559373.png)
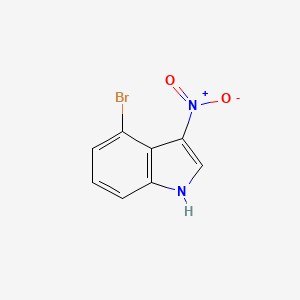

![O-{6-[3,5-bis(chloromethyl)phenoxy]hexyl}hydroxylamine TFA salt](/img/structure/B13559389.png)
